Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Description
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-5-2-4(9)3-6(5)7/h4-7,9H,2-3H2,1H3 |
InChI Key |
CHGXJPKHGKIXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C1CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Esterification Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | MeOH | 92 |
| DCC/DMAP | 25 | DCM | 85 |
| Ti(OiPr)₄ | 60 | THF | 78 |
Strecker Reaction for Amino-Functionalized Intermediates
Amino derivatives serve as precursors for hydroxylated analogs. In a patent, 2-amino-6-fluorobicyclo[3.1.0]hexane undergoes hydrolysis with acetic acid and HCl at 75°C, introducing a hydroxyl group at position 3. Subsequent esterification with methyl chloroformate completes the synthesis.
Purification and Analytical Characterization
Purification methods vary by synthetic route:
- Distillation : Effective for high-purity isolation (bp 66–68°C at 7 mmHg for acetylated analogs).
- Chromatography : Silica gel with hexane/ethyl acetate gradients removes polar byproducts.
Structural confirmation relies on:
- ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm, while the ester carbonyl appears near δ 170 ppm.
- X-ray crystallography : Resolves the boat conformation of the bicyclic core.
Industrial vs. Laboratory-Scale Synthesis
| Parameter | Industrial Method | Laboratory Method |
|---|---|---|
| Catalyst | Et₃Al | 4CzIPN (photoredox) |
| Temperature (°C) | –60 | 25 |
| Yield (%) | 80 | 85 |
| Diastereoselectivity | >95:5 | >20:1 |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and further functionalization.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis (aqueous) | NaOH, H₂O, reflux | 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid | ~85% | |
| Acidic hydrolysis | HCl (conc.), heat | Same as above | ~78% |
-
Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.
Oxidation of the Alcohol
The secondary alcohol at position 3 is oxidized to a ketone, forming methyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt | Methyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate | 90% | |
| CrO₃ | Acetone, H⁺ | Same as above | 75% |
Nucleophilic Substitution at the Ester
The ester group participates in transesterification and aminolysis reactions, enabling diversification of the carboxylate moiety.
-
Mechanism : Nucleophilic attack by alcohol or amine at the carbonyl carbon.
Cyclopropane Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes ring-opening under specific conditions, often involving Lewis acids.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Et₃Al, LiHMDS, -60°C | Linear diol derivatives | 70–80% | |
| H₂O, H⁺ | Hydroxy-carboxylic acid derivatives | 65% |
-
Key Insight : Ring-opening is stereoselective, influenced by the choice of Lewis acid (e.g., Et₃Al vs. Ti(OiPr)₄) .
Mitsunobu Reaction
The hydroxyl group undergoes Mitsunobu reactions to form ethers or esters, enabling stereochemical inversion.
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| PhCOOH, DIAD, PPh₃ | Methyl 3-benzoyloxybicyclo[3.1.0]hexane-6-carboxylate | 88% |
Cycloaddition Reactions
The bicyclic framework participates in (3 + 2) annulation reactions with cyclopropenes, forming complex polycyclic structures.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Iridium photocatalyst, blue LED | Bicyclo[3.1.0]hexane fused with cyclopropane | 75% |
Functionalization via Grignard Reagents
The hydroxyl group reacts with Grignard reagents, enabling alkylation or arylation.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr, THF | Methyl-substituted derivative | 65% |
Scientific Research Applications
Chemical Properties and Reactions
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate exhibits unique structural properties that facilitate its use in multiple chemical reactions, including:
- Oxidation : Converts to carboxylic acids.
- Reduction : Ester groups can be reduced to alcohols.
- Substitution : The ester group can be replaced with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols |
| Substitution | Grignard reagents, Organolithium compounds | Substituted derivatives |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the creation of complex organic molecules, making it valuable in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound has been investigated for its potential in drug development:
- Neuropharmacology : It acts as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as schizophrenia, anxiety, and depression .
- Therapeutic Uses : Research indicates that derivatives of this compound may be effective in treating psychiatric disorders and cognitive impairments associated with conditions like Alzheimer’s disease and Parkinson’s disease .
Case Study: Neuropharmacological Applications
A study explored the efficacy of a derivative of this compound as an mGluR antagonist. The results demonstrated significant improvements in symptoms for patients with anxiety disorders when administered this compound, highlighting its therapeutic potential in clinical settings.
Industrial Applications
This compound is also utilized in the production of specialty chemicals:
- Polymer Science : Its unique structure contributes to the development of polymers with enhanced mechanical properties.
- Material Science : Used in creating materials with specific thermal or chemical resistance properties.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity. The molecular pathways involved can vary but often include inhibition or activation of specific proteins or signaling pathways.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Key structural analogs differ in heteroatom placement, substituents, and ester groups. Below is a comparative analysis:
*Calculated based on molecular formula and atomic masses.
Key Observations:
- Hydroxyl vs.
- Ester Group : Methyl esters (e.g., target compound) generally hydrolyze slower than ethyl esters, affecting metabolic stability .
Physicochemical and Pharmacological Properties
Pharmacological Relevance:
- 3-Aza Derivatives : Widely used in allosteric inhibitors (e.g., mutant IDH1 inhibitors) due to their ability to mimic natural substrates .
- 3-Oxa Derivatives : Explored as rigid scaffolds for CNS drugs, leveraging their resistance to oxidation .
- Hydroxyl-Containing Analogs: Potential applications in prodrugs or as intermediates for further functionalization .
Biological Activity
Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (C₈H₁₂O₃) is a bicyclic compound notable for its unique structural features, including a hydroxyl group and a carboxylate ester. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and analgesic effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a bicyclic structure that allows it to interact effectively with various biological targets. The presence of the hydroxyl group contributes to its reactivity, enabling hydrogen bonding and enhancing its affinity for enzyme active sites and receptor binding pockets. The molecular weight of the compound is 156.18 g/mol, and it is soluble in organic solvents, which facilitates its use in biochemical applications.
The biological activity of this compound is largely attributed to its ability to modulate the activity of enzymes and receptors through specific interactions:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites.
- Hydrophobic Interactions : The bicyclic structure allows for hydrophobic interactions with lipid membranes or hydrophobic pockets within proteins.
These interactions suggest that the compound could influence various biochemical pathways, potentially leading to therapeutic effects.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties . This is particularly relevant in conditions characterized by excessive inflammation where modulation of inflammatory pathways can lead to therapeutic benefits.
Analgesic Properties
Research suggests that this compound may also possess analgesic effects , making it a candidate for pain management therapies. The mechanism behind these effects could involve the inhibition of pain signaling pathways or modulation of neurotransmitter release.
Comparative Studies
This compound shares structural similarities with other bicyclic compounds, which have been studied for their pharmacological properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-hydroxybicyclo[2.2.1]heptane-3-carboxylate | Similar bicyclic structure | Potential anti-inflammatory |
| (N)-methanocarba nucleosides | Bicyclic scaffold | High affinity for A3 receptors |
| Methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate | Bicyclic structure with dicarboxylate | Investigated for enzyme inhibition |
These comparisons highlight the potential for this compound to share mechanisms of action or therapeutic applications with related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting a direct mechanism for its anti-inflammatory effects.
- Animal Models : Preliminary tests in animal models have indicated reduced inflammation and pain responses following administration of the compound, warranting further investigation into its pharmacokinetics and safety profile.
Q & A
What are the common synthetic strategies for Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence product stereochemistry?
Basic Research Focus
The synthesis typically involves cyclopropanation and esterification steps. For example, dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings can yield bicyclic scaffolds with high diastereoselectivity (up to 95:5 exo/endo) . Key factors include:
- Catalyst choice : Dirhodium(II) complexes enhance stereocontrol compared to copper or iron catalysts.
- Solvent and temperature : Polar aprotic solvents (e.g., dichloromethane) and temperatures below 40°C minimize side reactions.
- Protecting groups : Temporary protection of the hydroxyl group (e.g., as a silyl ether) prevents undesired oxidation during esterification .
How can researchers confirm the stereochemistry and structural integrity of this compound?
Basic Research Focus
A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy : Key signals include the coupling constants of bridgehead protons (e.g., for cyclopropane ring protons) and hydroxy group resonance in -NMR .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for related bicyclic esters (e.g., (1R,5S,6R)-ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate) .
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
What advanced methodologies enable stereoselective functionalization of the bicyclo[3.1.0]hexane scaffold?
Advanced Research Focus
Stereoselective functionalization is achieved via:
- Transition-metal catalysis : Dirhodium(II) catalysts enable site-selective C–H functionalization at the bridgehead carbon, avoiding ring strain disruption .
- Enzyme-mediated resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, yielding enantiomerically pure products .
- Dynamic kinetic resolution : Combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic hydrolysis to achieve >90% ee .
How can computational modeling predict the reactivity and stability of this compound derivatives?
Advanced Research Focus
Density functional theory (DFT) and molecular dynamics (MD) simulations provide insights into:
- Ring strain energy : Calculated strain energies (~20–25 kcal/mol for bicyclo[3.1.0]hexane) guide synthetic feasibility .
- Transition-state analysis : Identifies steric and electronic barriers in cyclopropanation steps (e.g., dirhodium vs. copper catalysts) .
- Solvent effects : MD simulations predict solvation dynamics, aiding in solvent selection for crystallization .
How should researchers address contradictory data in reaction yields or stereoselectivity across different synthetic routes?
Data Contradiction Analysis
Discrepancies often arise from:
- Catalyst decomposition : Trace moisture or oxygen degrades dirhodium catalysts, reducing yield and selectivity. Use rigorous anhydrous conditions and argon atmospheres .
- Substrate impurities : Residual starting materials (e.g., diazo compounds) can skew NMR or HPLC results. Purify intermediates via flash chromatography before proceeding .
- Temperature gradients : Small variations in exothermic reactions (e.g., cyclopropanation) alter diastereomer ratios. Use jacketed reactors for precise temperature control .
What role does this compound play in drug discovery, and how is its bioactivity optimized?
Advanced Research Focus
The scaffold is valued for its rigid, nonplanar structure, which enhances target binding in:
- Enzyme inhibition : Derivatives inhibit mutant isocitrate dehydrogenase 1 (IDH1) in leukemia models. Key modifications include substituting the hydroxyl group with fluorinated moieties to improve metabolic stability .
- Proteolysis-targeting chimeras (PROTACs) : The bicyclic core serves as a linker to optimize spatial orientation between E3 ligase and target protein .
- In vivo pharmacokinetics : Ester-to-amide conversion (e.g., using ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) prolongs half-life by reducing esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
